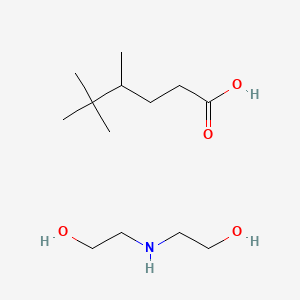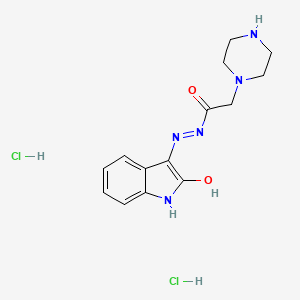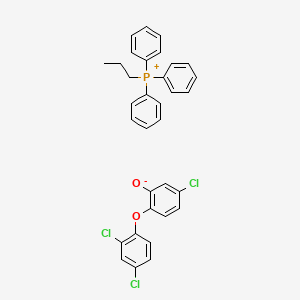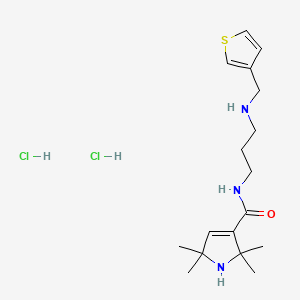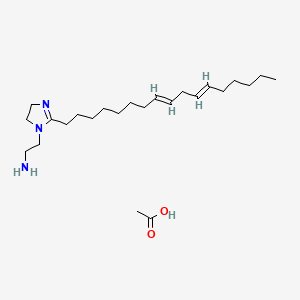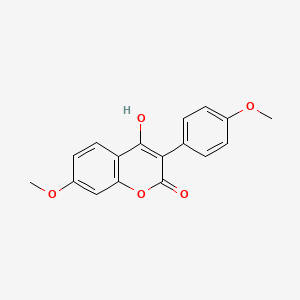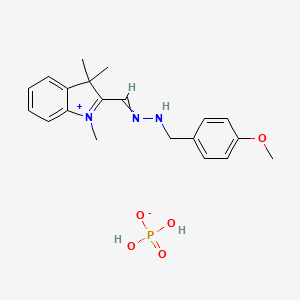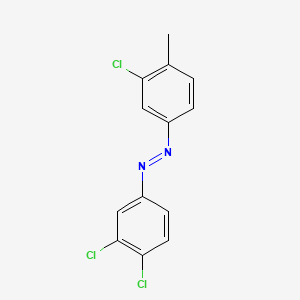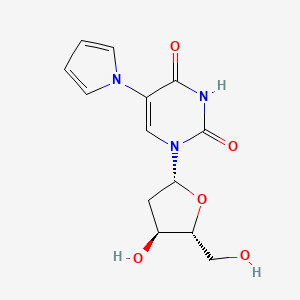
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-pyrrol-1-yl-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-pyrrol-1-yl-1H-pyrimidine-2,4-dione is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound features a tetrahydrofuran ring fused with a pyrimidine and pyrrole moiety, making it a subject of interest in both synthetic chemistry and biological research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-pyrrol-1-yl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a tetrahydrofuran precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in pharmaceuticals and other industries .
化学反应分析
Types of Reactions: 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-pyrrol-1-yl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The pyrrole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-pyrrol-1-yl-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-pyrrol-1-yl-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit viral replication by interfering with DNA synthesis .
相似化合物的比较
Idoxuridine: A pyrimidine analog used as an antiviral agent.
Brivudine: Another pyrimidine analog used to treat herpes zoster.
Floxuridine: A pyrimidine analog that acts as an inhibitor of cell division.
Uniqueness: 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-pyrrol-1-yl-1H-pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both pyrrole and pyrimidine rings. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industry .
属性
CAS 编号 |
133040-39-8 |
|---|---|
分子式 |
C13H15N3O5 |
分子量 |
293.27 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pyrrol-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O5/c17-7-10-9(18)5-11(21-10)16-6-8(12(19)14-13(16)20)15-3-1-2-4-15/h1-4,6,9-11,17-18H,5,7H2,(H,14,19,20)/t9-,10+,11+/m0/s1 |
InChI 键 |
ULODFGLWHBNVRA-HBNTYKKESA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N3C=CC=C3)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N3C=CC=C3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


